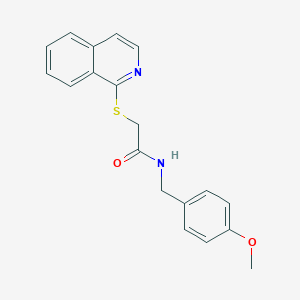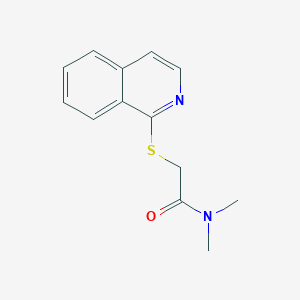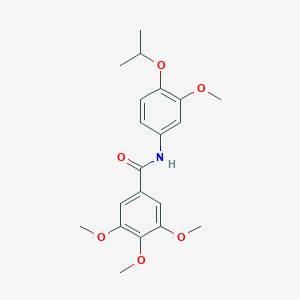
2-(Acetylamino)phenyl 4-(2-methoxyethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Acetylamino)phenyl 4-(2-methoxyethoxy)benzoate is a chemical compound that is commonly referred to as APMEB. It is a white crystalline powder that is used in scientific research for its potential therapeutic properties.
作用機序
The mechanism of action of APMEB is not fully understood. However, it is believed that its therapeutic properties are due to its ability to modulate various signaling pathways in the body. APMEB has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
APMEB has been shown to have several biochemical and physiological effects in scientific research studies. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. APMEB has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, APMEB has been found to induce apoptosis in cancer cells, thereby inhibiting cancer cell growth and progression.
実験室実験の利点と制限
One advantage of using APMEB in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. However, one limitation of using APMEB is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or proteins.
将来の方向性
There are several future directions for the study of APMEB. One area of research is the development of APMEB-based therapies for the treatment of inflammatory disorders, neurodegenerative diseases, and cancer. Another area of research is the elucidation of the mechanism of action of APMEB, which could lead to the development of more targeted therapies. Finally, the synthesis of novel APMEB derivatives could lead to the discovery of compounds with improved therapeutic properties.
合成法
The synthesis of APMEB involves the reaction of 2-aminophenol with 4-(2-methoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to produce APMEB. The purity of the compound can be improved through recrystallization.
科学的研究の応用
APMEB has been studied for its potential therapeutic properties in various scientific research studies. It has been found to have anti-inflammatory, antioxidant, and anticancer properties. APMEB has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
特性
分子式 |
C18H19NO5 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC名 |
(2-acetamidophenyl) 4-(2-methoxyethoxy)benzoate |
InChI |
InChI=1S/C18H19NO5/c1-13(20)19-16-5-3-4-6-17(16)24-18(21)14-7-9-15(10-8-14)23-12-11-22-2/h3-10H,11-12H2,1-2H3,(H,19,20) |
InChIキー |
WASOSJVGCKIYNG-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC |
正規SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-({[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)isoquinoline](/img/structure/B263265.png)

![N-(1,3-benzodioxol-5-yl)-2-[(3-oxo-3,4-dihydroquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B263268.png)
![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)
![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![N-[3-(acetylamino)-2,4,6-trimethylbenzyl]-2-(1,3-benzodioxol-5-yloxy)acetamide](/img/structure/B263282.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)